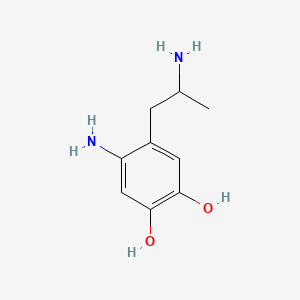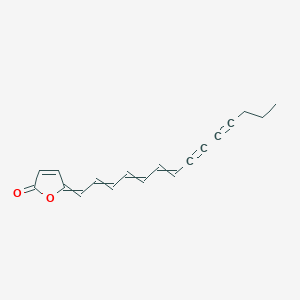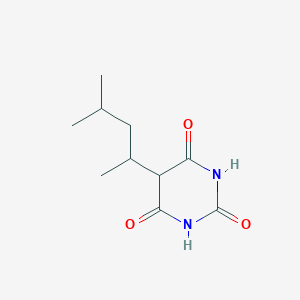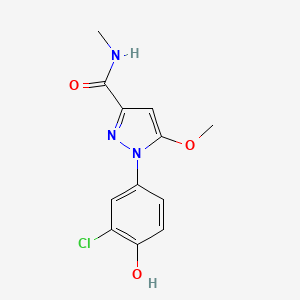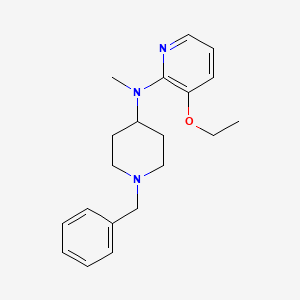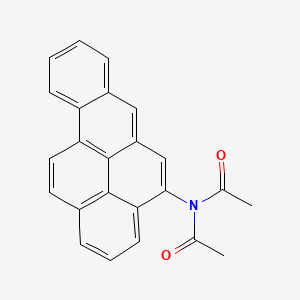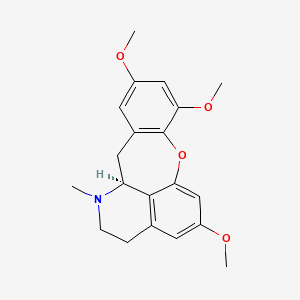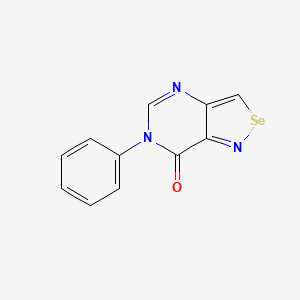![molecular formula C17H18N4O5 B1198579 2-(1,3-dimethyl-2,4,6-trioxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B1198579.png)
2-(1,3-dimethyl-2,4,6-trioxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-dimethyl-2,4,6-trioxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide is a pyrrolopyrimidine.
Scientific Research Applications
Pharmacokinetics and Bioequivalence
The chemical compound, although different in structure, has been referenced in studies focused on pharmacokinetics and bioequivalence. A study compared pharmacokinetic parameters such as Tmax, Cmax, AUC, and t1/2 beta of tablet and capsule formulations of a non-steroidal anti-inflammatory compound, showcasing the methods to assess bioequivalence in formulations (Annunziato & di Renzo, 1993).
Diagnostic and Imaging Applications
The chemical's structure is reminiscent of compounds used in diagnostic imaging. For example, a novel radioligand, similar in complexity, was described for its high affinity in binding to the translocator protein (TSPO), utilized in PET scans to mark neuroinflammation (Endres et al., 2009).
Metabolite Analysis
Complex organic compounds often appear in metabolite analysis studies. For instance, a study on acetaminophen metabolism detailed the separation and measurement of its metabolites, emphasizing the analytical techniques and the importance of understanding drug metabolism (Mrochek et al., 1974).
Therapeutic Applications
Compounds with intricate structures are investigated for their therapeutic potential. For example, (3R,4R)-4-Amino-1-((4-((3-methoxyphenyl)amino)pyrrolo[2,1-f][1,2,4]triazin-5-yl)methyl)-3-piperidinol (BMS-690514) is an oral selective inhibitor of human epidermal growth factor receptors, highlighting the exploration of complex molecules in cancer treatment (Christopher et al., 2010).
Properties
Molecular Formula |
C17H18N4O5 |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,4,6-trioxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H18N4O5/c1-20-14-13(16(24)21(2)17(20)25)9(15(23)19-14)8-12(22)18-10-6-4-5-7-11(10)26-3/h4-7,9H,8H2,1-3H3,(H,18,22)(H,19,23) |
InChI Key |
LAFVQHDPCXQYIG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(C(=O)N2)CC(=O)NC3=CC=CC=C3OC)C(=O)N(C1=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



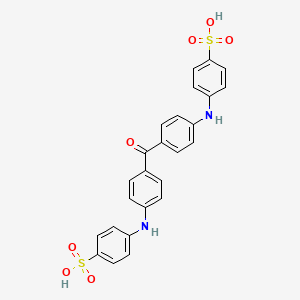
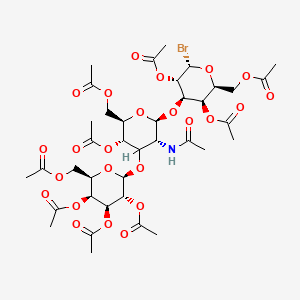
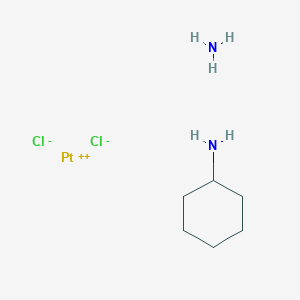
![4-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]phenol](/img/structure/B1198502.png)
